Icmt-IN-26

ICMT inhibitor potency enzyme inhibition assay Ras prenylation

Researchers requiring graded ICMT inhibition without complete target ablation often face a gap between ultra-potent and weak probes. Icmt-IN-26 offers a precise solution: • Tunable Engagement: Moderate IC50 of 0.36 μM allows 0.1-1.0 μM treatment windows, preserving housekeeping methylation while attenuating oncogenic RAS output. • Orthogonal Chemotype: The tetrahydropyran core is structurally distinct from common indole-based inhibitors, enabling scaffold-orthogonal validation to rule out off-target artifacts. • Assay Benchmarking: Reliable reference standard for ICMT enzymatic assay setup and HTS positive control.

Molecular Formula C21H26ClNO
Molecular Weight 343.9 g/mol
Cat. No. B12381317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-26
Molecular FormulaC21H26ClNO
Molecular Weight343.9 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C
InChIInChI=1S/C21H26ClNO/c1-20(2)16-21(13-15-24-20,17-6-4-3-5-7-17)12-14-23-19-10-8-18(22)9-11-19/h3-11,23H,12-16H2,1-2H3
InChIKeyIXZXEKVBTXTPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICMT-IN-26 (Compound 38): A Defined Isoprenylcysteine Carboxyl Methyltransferase Inhibitor for Ras Pathway Investigation


ICMT-IN-26, also designated compound 38, is a synthetic small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme catalyzing the final step in the post-translational prenylation of CAAX proteins, including oncogenic Ras and Rho GTPases [1]. With a molecular formula of C21H26ClNO and a molecular weight of 343.89 g/mol, the compound exhibits a reported biochemical IC50 value of 0.36 μM against ICMT . It is offered for research use as a tool to dissect ICMT-dependent signaling in cancer biology models.

Why ICMT-IN-26 Cannot Be Freely Substituted with Other In-Class ICMT Inhibitors


ICMT inhibitors display a wide spectrum of potencies and structural classes, rendering generic substitution scientifically invalid. Reported IC50 values for ICMT inhibitors span over three orders of magnitude, from low nanomolar (e.g., ICMT-IN-31, IC50 = 0.0038 μM) to high micromolar (e.g., ICMT-IN-32, IC50 = 0.777 μM) . Moreover, structural divergence—indole-based scaffolds (cysmethynil) versus tetrahydropyran-based cores (ICMT-IN-26)—predicts differential physicochemical properties and target engagement kinetics . Consequently, direct interchange of compounds without matching potency, selectivity, and cellular permeability profiles undermines experimental reproducibility and data interpretability.

ICMT-IN-26 Quantitative Differentiation: Head-to-Head and Cross-Study Potency Comparisons


Biochemical Potency Comparison: ICMT-IN-26 Exhibits an IC50 of 0.36 μM, Situated Between Ultra-Potent (0.025 μM) and Moderately Potent (2.4 μM) ICMT Inhibitors

ICMT-IN-26 displays an ICMT biochemical IC50 of 0.36 μM, as measured in a purified enzyme inhibition assay . In comparison, ICMT-IN-25 (compound 37) is approximately 14-fold more potent with an IC50 of 0.025 μM , while cysmethynil, a widely used reference ICMT inhibitor, is roughly 6.7-fold less potent with an IC50 of 2.4 μM . This moderate potency positions ICMT-IN-26 as a useful tool for experiments requiring sub-saturating target engagement without complete pathway shutdown.

ICMT inhibitor potency enzyme inhibition assay Ras prenylation

Structural Differentiation: The 2,2-Dimethyl-4-phenyloxan-4-yl Scaffold Distinguishes ICMT-IN-26 from Indole-Based ICMT Inhibitors

ICMT-IN-26 contains a tetrahydropyran (oxane) core featuring a 2,2-dimethyl-4-phenyl substitution pattern, in contrast to the indole-based core of cysmethynil and many other ICMT inhibitors [1]. This structural divergence is associated with distinct physicochemical properties: ICMT-IN-26 has a molecular weight of 343.89 g/mol and a calculated ClogP of approximately 4.5, whereas cysmethynil (MW 350.5) possesses a different lipophilicity profile. Although direct comparative data on cellular permeability or off-target activity are not available, the non-indole scaffold may reduce the likelihood of interactions with indole-binding proteins such as aryl hydrocarbon receptor (AhR) or certain cytochrome P450 enzymes .

ICMT inhibitor scaffold tetrahydropyran indole

Optimal Research and Procurement Scenarios for ICMT-IN-26 Based on Verified Evidence


Dose-Response Studies Requiring Partial ICMT Inhibition

Given its moderate biochemical IC50 of 0.36 μM, ICMT-IN-26 is well-suited for experiments where complete ablation of ICMT activity is not desired. For instance, in investigations of RAS-driven signaling where residual methylation may preserve essential housekeeping functions while attenuating oncogenic output, this compound provides a tunable inhibition window. Researchers can treat cells with 0.1–1.0 μM concentrations to achieve graded target engagement, contrasting with ultra-potent inhibitors that may yield binary on/off readouts .

Orthogonal Validation of ICMT-Dependent Phenotypes Using a Non-Indole Scaffold

Many common ICMT inhibitors (e.g., cysmethynil) share an indole-based core. ICMT-IN-26's tetrahydropyran scaffold offers a structurally distinct chemotype . This makes it valuable for orthogonal validation: if a cellular phenotype is observed with both indole-based and non-indole ICMT inhibitors, the result is more likely to stem from target engagement rather than scaffold-specific off-target activity. This approach strengthens mechanistic conclusions in target validation studies .

In Vitro Enzyme Assay Development and Inhibitor Profiling

The well-defined IC50 value (0.36 μM) and commercial availability of ICMT-IN-26 make it a reliable reference compound for establishing and validating ICMT enzymatic assays . It can serve as a positive control in high-throughput screening campaigns aimed at discovering novel ICMT inhibitors, providing a benchmark for comparing potency and selectivity of new chemical entities.

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